![molecular formula C31H39ClN2O2 B12290926 2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B12290926.png)
2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cloruro de 2-[5-[1,3-Dihidro-1-(3-hidroxopropil)-3,3-dimetil-2H-indol-2-ilideno]-1,3-pentadien-1-il]-1-(3-hidroxopropil)-3,3-dimetil-3H-indolium es un compuesto orgánico complejo con una estructura única. Pertenece a la clase de las sales de indolio y se caracteriza por su sistema conjugado extendido, que le confiere propiedades químicas y físicas distintivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Cloruro de 2-[5-[1,3-Dihidro-1-(3-hidroxopropil)-3,3-dimetil-2H-indol-2-ilideno]-1,3-pentadien-1-il]-1-(3-hidroxopropil)-3,3-dimetil-3H-indolium típicamente implica un proceso de varios pasos. Los materiales de partida suelen ser derivados del indol, que se someten a una serie de reacciones que incluyen alquilación, condensación y ciclización. Las condiciones de reacción a menudo requieren el uso de ácidos o bases fuertes, altas temperaturas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos por lotes de gran escala o procesos de flujo continuo. El uso de reactores automatizados y el control preciso de los parámetros de reacción garantiza un alto rendimiento y pureza. La extracción con solventes, la cristalización y la cromatografía son técnicas comunes utilizadas para aislar y purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Cloruro de 2-[5-[1,3-Dihidro-1-(3-hidroxopropil)-3,3-dimetil-2H-indol-2-ilideno]-1,3-pentadien-1-il]-1-(3-hidroxopropil)-3,3-dimetil-3H-indolium puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar estructuras quinonoides.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados dihidro.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en diferentes posiciones del anillo de indol.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios electrófilos y nucleófilos. Las condiciones de reacción típicamente implican temperaturas controladas, solventes específicos y, a veces, catalizadores para mejorar las velocidades de reacción.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir compuestos quinonoides, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de indol.
Aplicaciones Científicas De Investigación
Cloruro de 2-[5-[1,3-Dihidro-1-(3-hidroxopropil)-3,3-dimetil-2H-indol-2-ilideno]-1,3-pentadien-1-il]-1-(3-hidroxopropil)-3,3-dimetil-3H-indolium tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su potencial como sonda fluorescente en la imagenología biológica.
Medicina: Se estudia por sus posibles efectos terapéuticos, incluidas las propiedades anticancerígenas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y colorantes.
Mecanismo De Acción
El mecanismo de acción del Cloruro de 2-[5-[1,3-Dihidro-1-(3-hidroxopropil)-3,3-dimetil-2H-indol-2-ilideno]-1,3-pentadien-1-il]-1-(3-hidroxopropil)-3,3-dimetil-3H-indolium implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a proteínas, enzimas o receptores, alterando su función y desencadenando diversas vías celulares. Por ejemplo, sus efectos anticancerígenos pueden estar mediados a través de la inhibición de vías de señalización específicas involucradas en la proliferación y supervivencia celular.
Comparación Con Compuestos Similares
Compuestos Similares
Compuesto E relacionado con adapaleno: Un compuesto con características estructurales similares pero diferentes grupos funcionales.
Yoduro de metilamonio y plomo:
2-Feniletanol: Un compuesto aromático más simple con propiedades bioactivas.
Unicidad
Cloruro de 2-[5-[1,3-Dihidro-1-(3-hidroxopropil)-3,3-dimetil-2H-indol-2-ilideno]-1,3-pentadien-1-il]-1-(3-hidroxopropil)-3,3-dimetil-3H-indolium destaca por su sistema conjugado extendido, que le confiere propiedades ópticas y electrónicas únicas. Esto lo hace particularmente valioso en aplicaciones que requieren características fotofísicas específicas, como en el desarrollo de diodos orgánicos emisores de luz (OLED) y otros dispositivos optoelectrónicos.
Propiedades
Fórmula molecular |
C31H39ClN2O2 |
|---|---|
Peso molecular |
507.1 g/mol |
Nombre IUPAC |
3-[(2Z)-2-[(2E,4E)-5-[1-(3-hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol;chloride |
InChI |
InChI=1S/C31H39N2O2.ClH/c1-30(2)24-14-8-10-16-26(24)32(20-12-22-34)28(30)18-6-5-7-19-29-31(3,4)25-15-9-11-17-27(25)33(29)21-13-23-35;/h5-11,14-19,34-35H,12-13,20-23H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
INUGOFIAXJGYBN-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCO)(C)C)CCCO)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCO)(C)C)CCCO)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



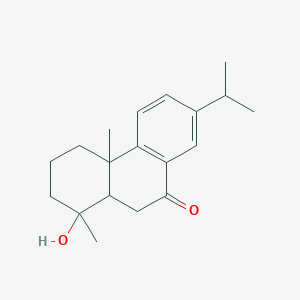

![1-[4-[8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea](/img/structure/B12290875.png)
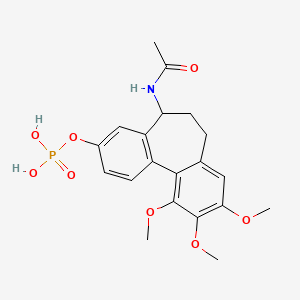

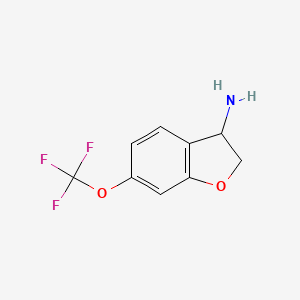


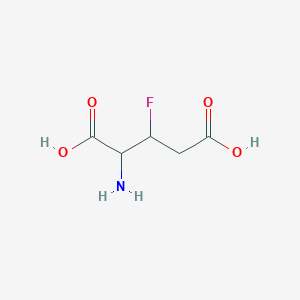
![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290908.png)
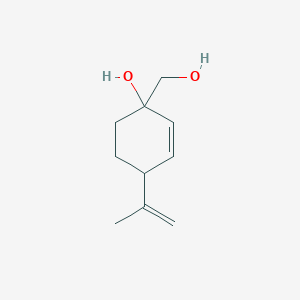
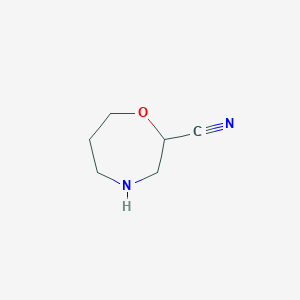
![1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one;hydrobromide](/img/structure/B12290925.png)
